molecular formula C16H20N2O2S B2383554 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 862825-61-4

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B2383554
CAS No.: 862825-61-4
M. Wt: 304.41
InChI Key: ZUHHRNRDHULMRS-UHFFFAOYSA-N
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Description

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific synthetic route and reaction conditions for this compound may vary, but generally, it involves multiple steps of organic synthesis, including protection and deprotection of functional groups, and purification processes.

Chemical Reactions Analysis

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Due to its potential therapeutic properties, this compound is being investigated for its use in drug development and treatment of various diseases.

    Industry: It may have applications in the development of new materials and environmental remediation processes.

Mechanism of Action

The mechanism of action of 2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18-10-15(13-6-2-3-7-14(13)18)21-11-16(19)17-9-12-5-4-8-20-12/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHHRNRDHULMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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